molecular formula C14H10BrClN2 B8428942 4-Chlorophenyl(4-bromophenylamino)acetonitrile

4-Chlorophenyl(4-bromophenylamino)acetonitrile

Cat. No. B8428942
M. Wt: 321.60 g/mol
InChI Key: LCSPZDBHCNHHJJ-UHFFFAOYSA-N
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Patent
US08895566B2

Procedure details

TMSCN (19.9 mL, 149 mmol) was added to a solution of 4-chlorobenzaldehyde (20.0 g, 142 mmol), 4-bromoaniline (25.1 g, 146 mmol), and sulfamic acid (0.691 g, 7.11 mmol) in MeOH (56.9 mL), and the reaction mixture was stirred at room temperature for 6 hours. The reaction mixture was filtered, and the filter cake was washed with ethanol, affording 2-(4-bromophenylamino)-2-(4-chlorophenyl)acetonitrile as a solid (38.0 g, 83%). 1H NMR (400 MHz, d6-DMSO) δ □7.53 (d, J=8.2 Hz, 2H), 7.44 (d, J=8.6 Hz, 2H), 7.37 (d, J=9.0 Hz, 2H), 6.64 (d, J=9.0 Hz, 2H), 5.38 (d, J=9.0 Hz, 1H), 4.06 (d, J=9.0 Hz, 1H).
Name
Quantity
19.9 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25.1 g
Type
reactant
Reaction Step One
Name
Quantity
56.9 mL
Type
solvent
Reaction Step One
Quantity
0.691 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Si]([C:5]#[N:6])(C)(C)C.[Cl:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=O)=[CH:10][CH:9]=1.[Br:16][C:17]1[CH:23]=[CH:22][C:20]([NH2:21])=[CH:19][CH:18]=1>CO.S(=O)(=O)(O)N>[Br:16][C:17]1[CH:23]=[CH:22][C:20]([NH:21][CH:12]([C:11]2[CH:14]=[CH:15][C:8]([Cl:7])=[CH:9][CH:10]=2)[C:5]#[N:6])=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
19.9 mL
Type
reactant
Smiles
[Si](C)(C)(C)C#N
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
25.1 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
56.9 mL
Type
solvent
Smiles
CO
Name
Quantity
0.691 g
Type
catalyst
Smiles
S(N)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with ethanol

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)NC(C#N)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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